REACTION_CXSMILES
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[CH3:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[C:4]([CH2:11][CH:12]=[CH2:13])[C:3]=1[OH:14].[H][H]>C(O)C.[Pd]>[CH3:1][C:2]1[C:7]2[CH2:8][CH2:9][O:10][C:6]=2[CH:5]=[C:4]([CH2:11][CH2:12][CH3:13])[C:3]=1[OH:14]
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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CC1=C(C(=CC2=C1CCO2)CC=C)O
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Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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Quantity
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0.06 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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(30 minutes)
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Duration
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30 min
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Type
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CUSTOM
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Details
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was removed by filtration through celite
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Type
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WASH
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Details
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The filter cake was washed with an additional portion of ethanol (30 mL)
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Type
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CONCENTRATION
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Details
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the combined filtrate and washings concentrated to a white crystalline solid
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Type
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CUSTOM
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Details
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Recrystallization from hexane
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Name
|
|
Type
|
product
|
Smiles
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CC1=C(C(=CC2=C1CCO2)CCC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |